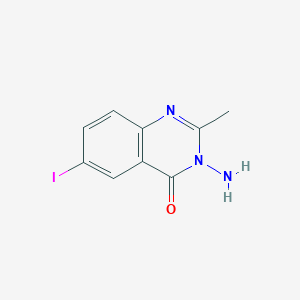
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves reacting a hydrazide with a chlorophenoxyacetic acid derivative under acidic or basic conditions.
-
Substitution Reactions: : The phenyl and chlorophenoxyethyl groups are introduced through substitution reactions. For instance, the phenyl group can be added via a nucleophilic aromatic substitution reaction, while the chlorophenoxyethyl group can be introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthetic route. Common industrial reagents and solvents, such as triethylamine and acetone, are often used to facilitate these reactions.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenoxyethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-(1-(4-Methoxyphenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a methoxy group instead of a chlorine atom.
5-(1-(4-Bromophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a bromine atom instead of chlorine.
5-(1-(4-Fluorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 5-(1-(4-Chlorophenoxy)ethyl)-N-phenyl-1,3,4-oxadiazol-2-amine lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorophenoxyethyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
90300-00-8 |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.75 g/mol |
IUPAC名 |
5-[1-(4-chlorophenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-11(21-14-9-7-12(17)8-10-14)15-19-20-16(22-15)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
InChIキー |
AUAUCZUJOMHLNV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C(O1)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)




![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)


![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)



